1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

Purity Assessment Reproducibility Synthetic Intermediate

Procure 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS 1423024-94-5) at ≥98% purity for reproducible medicinal chemistry, process development, and fragment-based discovery. This hydrobromide salt uniquely combines a reactive alkyl bromide with a 2-pyridone core, offering distinct electrophilicity and balanced solubility (LogP 1.82, TPSA 22 Ų) that cannot be replicated by simple bromoethyl pyridines or alternative salts. Defined stoichiometry (MW 282.96 g/mol) ensures accurate molar calculations; the ≥98% specification minimizes impurity confounders in SAR studies. Requires 2–8°C storage.

Molecular Formula C7H9Br2NO
Molecular Weight 282.96 g/mol
CAS No. 1423024-94-5
Cat. No. B1377666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide
CAS1423024-94-5
Molecular FormulaC7H9Br2NO
Molecular Weight282.96 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CCBr.Br
InChIInChI=1S/C7H8BrNO.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-3,5H,4,6H2;1H
InChIKeyORJHTXIFPXVTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS 1423024-94-5): Procurement-Relevant Physicochemical and Handling Profile


1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS 1423024-94-5) is a heterocyclic building block composed of a 2-pyridone core bearing an N-alkylated 2-bromoethyl substituent, supplied as a hydrobromide salt with the molecular formula C₇H₉Br₂NO and a molecular weight of 282.96 g/mol . The compound is offered by multiple commercial suppliers at purities ranging from 95% to 98% and is designated exclusively for research and further manufacturing use . Its dual functionality—a reactive alkyl bromide handle and the hydrogen-bonding/dipolar character of the 2-pyridone ring—positions it as a versatile intermediate for nucleophilic substitution and heterocycle elaboration, distinguishing it from simple aryl bromides or unsubstituted pyridines [1].

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide: Why Generic Pyridone or Bromoethyl Substitution Compromises Experimental Outcomes


Direct replacement of 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide with structurally similar bromoethyl pyridines, unsubstituted pyridones, or alternative alkylating agents without rigorous validation is inadvisable due to compound-specific reactivity divergences and physical property constraints. The 2-pyridone ring profoundly modulates the electrophilicity of the pendant bromoethyl group through both inductive and resonance effects, altering reaction rates and regioselectivity compared to simple alkyl bromides or even 2-(2-bromoethyl)pyridine analogs [1]. Furthermore, literature on alkyl bromo-2(1H)-pyridones demonstrates that nucleophilic substitution can follow unexpected pathways—including alkyl group substitution coupled with ring debromination—which are not observed with 'isolated' bromoethyl moieties [2]. Even among pyridone hydrobromide salts, subtle differences in ring electronics (e.g., 5-bromo substitution) can redirect reaction trajectories, making empirical interchange unreliable [3]. The hydrobromide salt form further confers distinct solubility and handling characteristics compared to the free base or alternative salts, impacting both reaction setup and downstream purification. Procurement of the exact CAS-designated compound ensures consistency in these critical, structure-dependent properties.

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS 1423024-94-5): Verifiable Differentiation Data Against In-Class Alternatives


Purity Benchmarking: 98% Minimum Purity vs. Common 95% Specifications

Commercially available 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide from ChemScene (Cat. CS-0778202) and Leyan (Cat. 1848853) is specified with a minimum purity of ≥98% . In contrast, multiple alternative suppliers offer the same or closely related compounds at a minimum purity of 95% . This 3 percentage point increase in purity reduces the maximum potential impurity burden from 5% to 2%, which is critical when the compound is used as a key intermediate in multi-step syntheses where impurity carryover can compromise yields or confound biological assay results.

Purity Assessment Reproducibility Synthetic Intermediate

Molecular Weight and Halogen Content: 282.96 g/mol and 56.5% Bromine by Mass vs. Free Base Analog

The hydrobromide salt of 1-(2-bromoethyl)-1,2-dihydropyridin-2-one has a molecular weight of 282.96 g/mol and contains two bromine atoms per molecule, corresponding to 56.5% bromine by mass (C₇H₉Br₂NO) . The corresponding free base (1-(2-bromoethyl)-1,2-dihydropyridin-2-one, CAS 1016508-62-5) has a molecular weight of 202.05 g/mol and only one bromine atom (C₇H₈BrNO), yielding 39.5% bromine by mass [1]. This 40% higher molecular weight and 1.4-fold greater bromine content per unit mass of the hydrobromide salt directly impact reaction stoichiometry calculations, gravimetric measurements, and elemental analysis expectations. Using the free base in place of the hydrobromide without correcting for this mass difference would introduce a systematic 28.6% error in molar equivalents.

Stoichiometry Mass Balance Elemental Analysis

Storage Stability: Refrigerated Storage Requirement vs. Ambient-Stable Pyridine Analogs

Vendor specifications for 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide mandate storage at -4°C (for 1-2 weeks) or 2-8°C (sealed in dry conditions) to maintain integrity [1]. In contrast, related bromoethyl pyridines such as 2-(2-bromoethyl)pyridine hydrobromide (CAS 72996-65-7) and 2-(2-bromoethyl)pyridine free base (CAS 39232-04-7) are typically stored at ambient room temperature [2]. This requirement for cold storage underscores the hydrobromide salt's enhanced sensitivity to thermal degradation or hydrolysis, likely due to the combined presence of the reactive alkyl bromide and the acid-labile dihydropyridinone ring. Procurement and handling protocols must account for this temperature sensitivity to prevent degradation prior to use.

Storage Conditions Shelf Life Reagent Integrity

Computational Drug-Likeness: LogP and TPSA Values Distinguish Pyridone Hydrobromide from Simple Bromoethyl Pyridines

Calculated physicochemical properties reveal that 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide has a topological polar surface area (TPSA) of 22 Ų and a computed LogP of 1.82 . In comparison, the non-pyridone analog 2-(2-bromoethyl)pyridine (free base, CAS 39232-04-7) has a TPSA of 12.9 Ų and a LogP of 2.18 [1]. The target compound thus exhibits a 70% larger polar surface area and a 0.36 log unit lower lipophilicity. These differences arise from the carbonyl oxygen in the 2-pyridone ring, which increases hydrogen-bonding capacity and reduces membrane permeability relative to simple pyridine derivatives. Such distinctions are critical in fragment-based drug discovery where fine-tuning of solubility and permeability balance is paramount.

Lipophilicity Permeability Medicinal Chemistry Design

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide: Optimal Procurement Scenarios Based on Differentiated Evidence


Scenario 1: High-Fidelity Medicinal Chemistry Lead Optimization Requiring Reproducible N-Alkylation

For medicinal chemistry programs synthesizing libraries of N-substituted dihydropyridinones as potential kinase inhibitors or GPCR modulators, the ≥98% purity specification and the unique reactivity profile of the 2-pyridone-tethered bromoethyl group [1] make this hydrobromide salt the preferred building block. Lower-purity alternatives introduce variable impurity profiles that can confound structure-activity relationship (SAR) interpretation and biological assay reproducibility. The hydrobromide salt's defined molecular weight (282.96 g/mol) and stoichiometry also ensure accurate molar calculations during parallel synthesis, reducing the risk of off-ratio reagent addition that could lead to incomplete conversion or side-product formation.

Scenario 2: Scale-Up Synthesis Where Exothermic Control and Cold Chain Logistics Are Established

Process chemistry groups developing scalable routes to pharmaceutical intermediates should procure this hydrobromide salt when their facilities are equipped for refrigerated storage (2-8°C) and have robust temperature control during exothermic substitution reactions. The compound's enhanced thermal sensitivity, while requiring additional logistical care, correlates with its designed reactivity as an alkylating agent. Substituting with ambient-stable bromoethyl pyridine analogs [1] may reduce the need for cold storage but would alter the reaction profile (different electronics, lack of pyridone carbonyl) and necessitate re-optimization of reaction conditions, potentially offsetting any perceived handling advantages.

Scenario 3: Fragment-Based Drug Discovery Targeting Balanced Solubility and Permeability

Research groups focused on fragment-based lead discovery should consider this compound when the target profile demands intermediate polarity (TPSA 22 Ų) and moderate lipophilicity (LogP 1.82) . Compared to more lipophilic bromoethyl pyridine fragments (LogP ~2.2, TPSA ~13 Ų) [1], the pyridone hydrobromide offers enhanced aqueous solubility while retaining sufficient passive permeability for cellular assays. This balance is particularly valuable when screening against targets with cytosolic binding sites or when aiming to avoid the promiscuity and poor pharmacokinetics often associated with highly lipophilic fragments.

Scenario 4: Analytical Method Development and Reference Standard Qualification

Quality control and analytical development laboratories seeking a well-characterized reference standard for HPLC or LC-MS method validation should prioritize procurement of the hydrobromide salt from suppliers providing explicit purity certification (≥98%) . The distinct molecular weight (282.96 g/mol) and high bromine content (56.5% Br) [1] facilitate unambiguous identification via mass spectrometry and elemental analysis, distinguishing it from potential degradants or isomeric impurities. The availability of MDL (MFCD28041326) and SMILES (C1=CC(=O)N(C=C1)CCBr.Br) data further supports accurate compound registration and spectral interpretation.

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